3-Fluoro-1,4'-bipiperidine
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Overview
Description
3-Fluoro-1,4’-bipiperidine is a chemical compound with the molecular formula C₁₀H₁₉FN₂ and a molecular weight of 186.27 g/mol This compound is characterized by the presence of a fluorine atom attached to the third position of a bipiperidine structure, which consists of two piperidine rings connected by a single bond
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other bipiperidine compounds .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3-Fluoro-1,4’-bipiperidine’s action are currently unknown. More research is needed to understand these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, moisture, and pH can affect the rate of degradation and the activity of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,4’-bipiperidine typically involves the fluorination of a bipiperidine precursor. One common method is the direct fluorination of 1,4’-bipiperidine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Fluoro-1,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: N-oxides of 3-Fluoro-1,4’-bipiperidine.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-1,4’-bipiperidine has several applications in scientific research:
Biology: The compound can be used in the study of fluorine-containing biomolecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidine: The parent compound without the fluorine substitution.
3-Chloro-1,4’-bipiperidine: A similar compound with a chlorine atom instead of fluorine.
3-Bromo-1,4’-bipiperidine: A similar compound with a bromine atom instead of fluorine.
Uniqueness
3-Fluoro-1,4’-bipiperidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
3-fluoro-1-piperidin-4-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-9-2-1-7-13(8-9)10-3-5-12-6-4-10/h9-10,12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWSIRXMKQCDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678322 |
Source
|
Record name | 3-Fluoro-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929632-64-4 |
Source
|
Record name | 3-Fluoro-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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